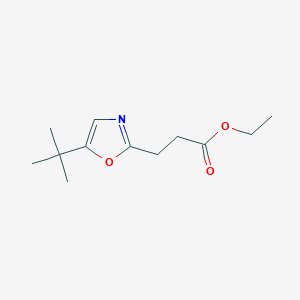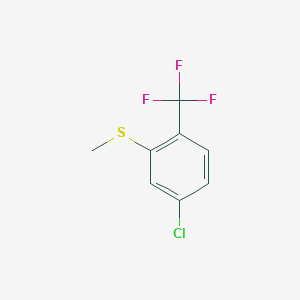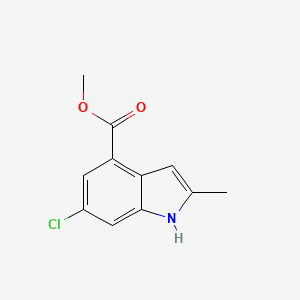
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine
説明
“5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole ring is a five-membered aromatic heterocycle with three carbon atoms, one nitrogen atom, and one oxygen atom . The difluoromethyl group attached to the oxadiazole ring makes this compound a potential candidate for various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a five-membered oxadiazole ring with a difluoromethyl group attached to it . The difluoromethyl group is a functional group in organic chemistry with the formula -CF2H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the reactivity of the difluoromethyl group . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .科学的研究の応用
Synthesis and Chemical Properties
The compound 5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine is a part of fluorinated heterocyclic compounds, which have been explored for various synthetic applications due to their unique properties. For instance, the photochemistry of fluorinated heterocyclic compounds such as 1,3,4-oxadiazoles offers a pathway for the synthesis of fluorinated structures through photolytic intermediate processes (Pace et al., 2004). Similarly, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds showcases the reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, leading to a variety of difluoromethylenated 1,2,4-oxadiazole-containing compounds (Xueyan Yang et al., 2007).
Novel Synthetic Methodologies
New synthetic methodologies utilizing this compound derivatives have been developed, including the [4+1] cyclization strategy for synthesizing 1,3,4-oxadiazoles. This represents a novel use of halofluorinated compounds as C1 synthons in the construction of deuterated nitrogen-heterocyclic compounds, highlighting the expanding utility of fluorinated oxadiazoles in synthetic chemistry (Ya Wang et al., 2021).
Photoreactivity and Applications in Heterocycle Synthesis
The photoreactivity of fluorinated oxadiazoles has been a topic of significant interest. Studies show that irradiation of certain fluorinated oxadiazoles leads to the formation of new fluorinated heterocycles, such as triazoles, through unique photochemical pathways. These findings underscore the potential of fluorinated oxadiazoles in the synthesis of target fluorinated structures, offering insights into the photoreactivity and applications of these compounds in creating fluorinated heterocycles (S. Buscemi et al., 2001; A. Medici et al., 2002).
作用機序
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell differentiation, proliferation, and neoplastic transformation .
- Due to its additional difluoromethyl group compared to ornithine, DFMO binds to a neighboring Cys-360 residue , permanently remaining fixated within the active site .
- Specifically, DFMO disrupts the biosynthesis of spermidine and spermine , key polyamines involved in neoplastic transformation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
5-(Difluoromethyl)-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of histone deacetylase 6 (HDAC6). This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its difluoromethyl group, which facilitates strong binding interactions. The inhibition of HDAC6 by this compound is essentially irreversible, making it a potent and selective inhibitor . This interaction is significant because HDAC6 is involved in numerous cellular processes, including gene expression regulation and protein degradation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cell signaling and gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group of the compound binds to the active site of HDAC6, leading to enzyme inhibition. This binding interaction is facilitated by the strong anionic zinc coordination of the difluoromethyl group, which results in the irreversible inhibition of HDAC6 . Furthermore, this compound can influence gene expression by altering the acetylation status of histones and other proteins involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for sustained inhibition of HDAC6 over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein acetylation patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HDAC6 without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, the inhibition of HDAC6 by this compound can affect the acetylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its site of action.
特性
IUPAC Name |
5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTOZEAHMLMCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597679-65-6 | |
| Record name | 5-(difluoromethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate](/img/structure/B1458159.png)

![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)


![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)





![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)

